molecular formula C11H10BrNO4S2 B2361165 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide CAS No. 1020971-01-0

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2361165
CAS RN: 1020971-01-0
M. Wt: 364.23
InChI Key: PUTOGWHOMLFQQN-UHFFFAOYSA-N
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Description

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTA-EG6 and is a derivative of the commonly used BTA compound. BTA-EG6 has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological systems.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: Research has shown the design and synthesis of various derivatives of compounds related to 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide. These derivatives have been synthesized with multifunctional moieties and their structures elucidated using spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR (Nafeesa et al., 2017).

Antimicrobial and Anti-Enzymatic Potential

  • Antibacterial Screening: Studies have reported the antibacterial potential of related compounds. For instance, certain derivatives demonstrated good inhibition of gram-negative bacterial strains (Nafeesa et al., 2017).
  • Enzyme Inhibition: The derivatives have also been tested for their enzyme inhibition properties, showing low potential against enzymes like lipoxygenase (LOX) (Nafeesa et al., 2017).

Anticancer Activity

  • Cytotoxic Effects: Compounds structurally similar to 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide have been synthesized and tested for their anticancer activity. Certain derivatives exhibited potent and selective cytotoxic effects against specific leukemia cell lines (Horishny et al., 2021).

Hemolytic Activity

  • Study of Cytotoxic Behavior: The hemolytic activity of synthesized molecules has been evaluated, providing valuable information about the cytotoxic behavior of these molecules (Nafeesa et al., 2017).

properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOGWHOMLFQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide

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